molecular formula C33H24O B14502465 2,4,7,7a-Tetraphenyl-3a,7a-dihydro-1H-inden-1-one CAS No. 63448-91-9

2,4,7,7a-Tetraphenyl-3a,7a-dihydro-1H-inden-1-one

Cat. No.: B14502465
CAS No.: 63448-91-9
M. Wt: 436.5 g/mol
InChI Key: XTKLKPDXFYKBEE-UHFFFAOYSA-N
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Description

2,4,7,7a-Tetraphenyl-3a,7a-dihydro-1H-inden-1-one is a complex organic compound with the molecular formula C33H24O It is characterized by its unique structure, which includes multiple phenyl groups attached to an indenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,7a-Tetraphenyl-3a,7a-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of a base to facilitate the cyclization process, followed by purification steps to isolate the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,7,7a-Tetraphenyl-3a,7a-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2,4,7,7a-Tetraphenyl-3a,7a-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,7,7a-Tetraphenyl-3a,7a-dihydro-1H-inden-1-one exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biochemical processes, depending on the specific functional groups and derivatives involved. Detailed studies are required to elucidate the exact pathways and targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,7,7a-Tetraphenyl-3a,7a-dihydro-1H-inden-1-one is unique due to its specific arrangement of phenyl groups and the indenone core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

63448-91-9

Molecular Formula

C33H24O

Molecular Weight

436.5 g/mol

IUPAC Name

2,4,7,7a-tetraphenyl-3aH-inden-1-one

InChI

InChI=1S/C33H24O/c34-32-29(25-15-7-2-8-16-25)23-31-28(24-13-5-1-6-14-24)21-22-30(26-17-9-3-10-18-26)33(31,32)27-19-11-4-12-20-27/h1-23,31H

InChI Key

XTKLKPDXFYKBEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3(C2C=C(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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